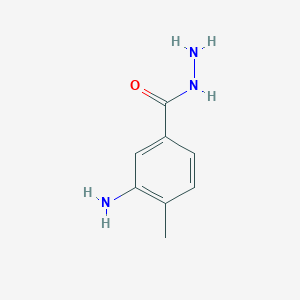
2,3-Dimethyl-2,3-butanediamine Dihydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful control of conditions to obtain the desired products. For example, the synthesis of a complex chromium(III) compound from a ligand similar in structure to 2,3-dimethyl-2,3-butanediamine is described, indicating the potential for complex formation with transition metals . Additionally, the synthesis of various chlorinated derivatives of 2,3-dimethylbuta-1,3-diene demonstrates the reactivity of this compound under different conditions, which could be relevant for the synthesis of 2,3-Dimethyl-2,3-butanediamine Dihydrochloride .
Molecular Structure Analysis
The molecular structure of compounds related to this compound can be quite complex, as seen in the chromium(III) complex where the ligand binds in a specific conformation, and the complex itself exhibits chirality . This suggests that the molecular structure of this compound could also exhibit interesting stereochemical properties.
Chemical Reactions Analysis
The chemical reactions of related compounds show a variety of outcomes depending on the reactants and conditions. For instance, the reaction of 2,3-dimethylbuta-1,3-diene with halogens leads to multiple chlorinated products, indicating that the compound is highly reactive and can undergo addition reactions . This reactivity could be extrapolated to the synthesis and reactions of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, crystallization behavior, and magnetic properties, are detailed in the papers. For example, the chromium(III) complex exhibits antiferromagnetic coupling, which is a significant physical property . The reactivity of 2,3-dimethylbuta-1,3-diene with halogens and the subsequent transformations suggest that this compound could also have interesting reactivity and physical properties . The cyanohydrin synthesis of a related compound provides insights into potential hydrolysis and rearrangement reactions that could be relevant for understanding the behavior of this compound in different environments .
Aplicaciones Científicas De Investigación
Complex Formation in Chemistry
The [Co{(R)-1-phenyl-1,2-ethanediamine}3]3+ complex, incorporating similar structures to 2,3-dimethyl-2,3-butanediamine, showcases the versatility of these compounds in forming various isomers with metals like cobalt. This aspect of complex formation is significant in understanding the stereochemical properties of metal complexes (Kojima & Fujita, 1981).
Material Science and Polymer Research
In material science, derivatives of 2,3-dimethyl-2,3-butanediamine have been utilized in the synthesis of stereoregular polyamides, demonstrating their utility in creating new materials with unique properties. These polyamides, derived from L-tartaric acid using 2,3-dimethyl-1,4-butanediamine, show significant crystallinity and melting points, indicating potential applications in advanced material engineering (Bou, Iribarren, & Muñoz-Guerra, 1994).
Coordination Chemistry
Research into the platinum(II) complexes containing methyl derivatives of cis-1,2-cyclohexanediamine, which are structurally related to 2,3-dimethyl-2,3-butanediamine, illustrates the role of such compounds in coordination chemistry. These studies are fundamental in understanding the stereochemical behavior of these complexes, which could have implications in catalysis and pharmaceutical applications (Saito & Kidani, 1986).
Chemistry of Metal Complexes
Research on palladium(II) and platinum(II) complexes involving 2,3-dimethyl-2,3-butanediamine derivatives has been a focal point in the study of metal complexes. The exploration of these complexes offers insights into the stability and reactivity of these metals when coordinated with various ligands. Such studies have broad implications in the field of inorganic chemistry, particularly in understanding the nature of metal-ligand interactions (Lim et al., 1997).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to wear suitable protective equipment, prevent dispersion of dust, wash hands and face thoroughly after handling, use a local exhaust if dust or aerosol will be generated, and avoid contact with skin, eyes, and clothing .
Propiedades
IUPAC Name |
2,3-dimethylbutane-2,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-5(2,7)6(3,4)8;;/h7-8H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLVXFONMZRJCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596024 | |
| Record name | 2,3-Dimethylbutane-2,3-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75804-28-3 | |
| Record name | 2,3-Dimethylbutane-2,3-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylbutane-2,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Amino-5-(4-methylpiperidino)phenyl]-1-ethanone](/img/structure/B1288098.png)
![1-[(Aminooxy)methyl]-2,3-dichlorobenzene hydrochloride](/img/structure/B1288102.png)





![2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1288125.png)
![2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol](/img/structure/B1288126.png)
![4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol](/img/structure/B1288128.png)
![1-(3-{2-[4-(Benzyloxy)phenoxy]ethoxy}phenyl)-1-ethanone](/img/structure/B1288131.png)


![2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol](/img/structure/B1288139.png)